N-(4-Aminophenyl)maleimide is a bifunctional compound characterized by its ability to react selectively with thiol groups. Its molecular formula is CHNO, and it features a maleimide moiety that allows for specific interactions with biological molecules, particularly proteins. This compound is notable for its application in histochemistry, where it serves as a reagent for detecting thiol groups in tissues, providing a reliable alternative to traditional organomercurials .
N-(4-Aminophenyl)maleimide exhibits notable biological activity, primarily due to its reactivity with thiol groups. This activity has been harnessed in various histochemical techniques to visualize and quantify protein thiols in biological samples. The compound's specificity allows researchers to detect low concentrations of thiols without significant background interference, making it a valuable tool in biochemical research .
The synthesis of N-(4-Aminophenyl)maleimide generally involves the following steps:
N-(4-Aminophenyl)maleimide has several applications across various fields:
Interaction studies involving N-(4-Aminophenyl)maleimide focus on its reactivity with various biological molecules. Research indicates that it effectively labels proteins containing free thiol groups, allowing scientists to track protein modifications and interactions within cellular environments. These studies contribute significantly to understanding cellular processes and disease mechanisms related to oxidative stress and protein misfolding .
Several compounds share structural or functional similarities with N-(4-Aminophenyl)maleimide. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Maleimide | Simple maleimide | Reacts broadly with nucleophiles but lacks specificity. |
| N-(4-Nitrophenyl)maleimide | Nitro-substituted maleimide | Less selective than N-(4-Aminophenyl)maleimide; higher background interference. |
| 4-Aminothiophenol | Amino-thiol compound | Reacts with electrophiles but does not form stable thioether bonds like N-(4-Aminophenyl)maleimide. |
| 2-Mercaptoethanol | Simple thiol | Common reducing agent; does not have bifunctional reactivity characteristic of N-(4-Aminophenyl)maleimide. |
N-(4-Aminophenyl)maleimide stands out due to its selective reactivity with thiols and its ability to form stable conjugates that are useful for visualization and further
N-(4-Aminophenyl)maleimide is an organic compound characterized by a maleimide ring system conjugated to a para-aminophenyl substituent [1] [2]. The molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 188.19 g/mol [1] [2] [3]. The compound exhibits the International Union of Pure and Applied Chemistry name 1-(4-aminophenyl)pyrrole-2,5-dione [2] [7]. The structure consists of a five-membered maleimide ring containing two carbonyl groups in positions 2 and 5, with the nitrogen atom at position 1 substituted by a 4-aminophenyl group [1] [3].
The compound is assigned Chemical Abstracts Service registry number 29753-26-2 [1] [2] [3]. The molecular structure features a planar maleimide moiety linked through the nitrogen atom to the aromatic benzene ring bearing an amino group in the para position [13]. The presence of both electron-withdrawing maleimide functionality and electron-donating amino group creates an interesting electronic distribution within the molecule [13].
N-(4-Aminophenyl)maleimide typically appears as a light yellow to brown powder or crystalline solid at room temperature [1] [7]. The compound exists in a crystalline powder form under standard conditions [2] [17]. The color variation ranges from light yellow to brown depending on purity and storage conditions [1] [7]. No specific odor characteristics have been reported in the available literature [17].
The compound exhibits a well-defined melting point of 173°C under standard atmospheric pressure [1] [2] [3] [7] [17]. This melting temperature indicates strong intermolecular forces, likely due to hydrogen bonding involving the amino group and carbonyl functionalities [1]. The predicted boiling point is 401.0±28.0°C at 760 mmHg [3] [7], suggesting significant thermal stability under normal conditions. The flash point is estimated at 196.3±24.0°C [3], indicating the compound requires substantial heating before volatilization becomes significant.
The density of N-(4-Aminophenyl)maleimide is predicted to be 1.4±0.1 g/cm³ [3] [7]. The compound demonstrates enhanced solubility in polar solvents due to the presence of the amino group, which can participate in hydrogen bonding interactions [13]. The calculated logarithm of the partition coefficient (LogP) value is 0.196 [9], indicating moderate hydrophilicity and suggesting reasonable water solubility compared to other maleimide derivatives [9] [11].
The presence of the amino group enhances solubility in polar solvents and enables participation in various hydrogen bonding interactions [13]. The compound can be analyzed using reverse-phase high-performance liquid chromatography methods with acetonitrile-water mobile phases, indicating appreciable solubility in both aqueous and organic solvent systems [9].
Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the different proton environments within the molecule [4] [5]. The maleimide CH=CH protons typically appear as a singlet around 6.7-7.0 ppm [11]. The aromatic protons of the benzene ring generate signals in the range of 7.2-7.4 ppm, appearing as multiple peaks due to the substitution pattern [11] [18]. The amino group protons exhibit characteristic chemical shifts around 3.8-4.0 ppm, though their exact position can vary with solvent and concentration effects [11].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [4] [5]. The carbonyl carbons of the maleimide ring resonate around 170-172 ppm, consistent with the electron-deficient nature of these carbons [4] [5]. The olefinic carbons of the maleimide system appear around 134-136 ppm [4]. The aromatic carbons show signals in the typical aromatic region between 118-150 ppm, with the carbon bearing the amino group appearing around 145-150 ppm due to the electron-donating effect of the amino substituent [4] [5].
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within the molecule [8] [10]. The carbonyl stretching vibrations of the maleimide ring appear around 1677-1722 cm⁻¹, indicating the presence of cyclic imide functionality [18]. The amino group exhibits characteristic N-H stretching vibrations in the region of 3340-3510 cm⁻¹ [8] [18]. Aromatic C=C stretching vibrations are observed around 1564-1600 cm⁻¹ [8] [18].
The C-H stretching vibrations of the aromatic system appear in the range of 3002-3024 cm⁻¹ [18]. Additional characteristic bands include C-N stretching around 1200-1300 cm⁻¹ and out-of-plane bending of the aromatic C-H bonds around 800-900 cm⁻¹ [8]. The spectroscopic fingerprint region below 1500 cm⁻¹ provides additional structural confirmation through various bending and skeletal vibrations [8] [18].
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound [4]. The molecular ion peak appears at m/z 188, corresponding to the molecular weight of the intact molecule [4]. Characteristic fragmentation includes loss of the carbonyl groups and various aromatic fragmentations [4].
The mass spectral fragmentation pattern shows significant peaks at m/z values consistent with the loss of functional groups and ring fragmentations [4]. Base peak analysis and fragmentation pathways provide structural confirmation and purity assessment [4]. Electron impact ionization at 75 eV produces reproducible fragmentation patterns suitable for compound identification [4].
Thermogravimetric analysis indicates that N-(4-Aminophenyl)maleimide exhibits reasonable thermal stability up to its melting point [6] [17]. The compound demonstrates stability under normal storage conditions when kept in cool, dark environments [1] [17]. Decomposition temperature data suggests the compound begins to degrade significantly above 200°C [17].
The thermal behavior shows characteristic endothermic melting transition at 173°C [1] [17]. Prolonged exposure to elevated temperatures may lead to polymerization or decomposition reactions, particularly in the presence of catalysts or under oxidative conditions [17]. The compound should be stored at temperatures below 15°C to maintain long-term stability [1] [17].
Thermal analysis reveals that the compound undergoes decomposition with the formation of carbon monoxide, carbon dioxide, and nitrogen oxides as primary decomposition products [17]. The thermal stability profile indicates suitability for various synthetic applications requiring moderate heating conditions [6] [17].
Quantum chemical calculations provide insight into the electronic structure and energy levels of N-(4-Aminophenyl)maleimide [10] [20]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap influences the compound's reactivity and spectroscopic properties [10] [20]. Studies on related maleimide compounds suggest energy gaps typically in the range of 4.0-4.5 eV [10].
The electronic properties are influenced by the conjugation between the amino group and the maleimide system [10] [20]. The electron-donating nature of the amino group raises the energy of the highest occupied molecular orbital, while the electron-accepting maleimide system stabilizes the lowest unoccupied molecular orbital [10] [20]. This electronic arrangement contributes to the compound's reactivity patterns and spectroscopic characteristics [10] [20].
Density functional theory calculations at various basis set levels provide detailed electronic structure information [10] [20]. The calculated electronic properties correlate with experimental observations of reactivity and spectroscopic behavior [10] [20]. The molecular electrostatic potential surface reveals regions of electron density suitable for electrophilic and nucleophilic interactions [20].
The reactivity of N-(4-Aminophenyl)maleimide is characterized by its dual nature as both an electrophilic Michael acceptor through the maleimide system and a nucleophilic center through the amino group [11] [13]. The maleimide moiety readily undergoes nucleophilic addition reactions with thiol groups under mild conditions [11] [14]. Rate constants for reactions with nucleophiles vary significantly depending on reaction conditions and the nature of the attacking nucleophile [11] [16].
The compound exhibits reactivity toward sulfhydryl groups in biological systems, making it valuable for bioconjugation applications [14]. The reaction proceeds through nucleophilic 1,4-addition to the maleimide double bond [11] [14]. Chemical reactivity studies demonstrate that the compound shows moderate reactivity compared to other maleimide derivatives [11].
The amino group provides additional reactivity through potential acylation, alkylation, or coupling reactions [13] [21]. The electronic effects of the amino substituent influence the electrophilicity of the maleimide system, generally reducing its reactivity compared to unsubstituted maleimides [11]. Reactivity parameters indicate the compound's suitability for controlled chemical modifications and synthetic applications [11] [13].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₈N₂O₂ | [1] [2] [3] |
| Molecular Weight (g/mol) | 188.19 | [1] [2] [3] |
| Melting Point (°C) | 173 | [1] [2] [3] [7] |
| Boiling Point (°C, predicted) | 401.0±28.0 | [3] [7] |
| Density (g/cm³, predicted) | 1.4±0.1 | [3] [7] |
| LogP (calculated) | 0.196 | [9] |
| Flash Point (°C, predicted) | 196.3±24.0 | [3] |
| Spectroscopic Method | Characteristic Features | Reference |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | CH=CH (6.7-7.0 ppm), Aromatic (7.2-7.4 ppm), NH₂ (3.8-4.0 ppm) | [11] [18] |
| ¹³C Nuclear Magnetic Resonance | C=O (170-172 ppm), CH=CH (134-136 ppm), Aromatic (118-150 ppm) | [4] [5] |
| Infrared Spectroscopy | C=O stretch (1677-1722 cm⁻¹), N-H stretch (3340-3510 cm⁻¹) | [8] [18] |
| Mass Spectrometry | Molecular ion (m/z 188) | [4] |
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